molecular formula C15H14N2O4 B14080543 N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

Cat. No.: B14080543
M. Wt: 286.28 g/mol
InChI Key: BAXIUYKNABFYAA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methyl-4-nitrobenzamide is a chemical compound offered for non-human, in-vitro research applications. This benzamide features a methoxyphenyl group and a nitrobenzene moiety with a distinct methyl substituent, making it a molecule of interest in various scientific investigations. Compounds within the benzamide class are extensively studied for their diverse biological activities and are frequently utilized as key intermediates in synthetic organic chemistry . Benzamides are a significant class of compounds in medicinal chemistry, often serving as a crucial pharmacophore in the development of active molecules . The amide functional group is particularly valued for its ability to act as both a hydrogen bond donor and acceptor, which can be critical for binding with biological targets such as enzymes and protein receptors . Related nitro- and methoxy-substituted benzamides have been investigated for a range of potential therapeutic applications, including serving as enzyme inhibitors or as intermediates in the synthesis of more complex heterocyclic compounds with reported biological activities . Researchers can employ this compound as a building block for the synthesis of novel chemical entities, such as benzimidazole derivatives, which are known for a wide spectrum of pharmacological properties . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-9-12(17(19)20)5-8-14(10)15(18)16-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,16,18)

InChI Key

BAXIUYKNABFYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most widely documented method involves converting 2-methyl-4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methoxyaniline. This two-step procedure mirrors protocols for analogous nitrobenzamides.

Step 1: Acid Chloride Formation
2-Methyl-4-nitrobenzoic acid (5.0 g, 25.6 mmol) is refluxed with excess SOCl₂ (8.97 mmol) in tetrahydrofuran (THF) for 3 hours. The reaction is driven to completion by the evolution of HCl gas, yielding 2-methyl-4-nitrobenzoyl chloride as a pale-yellow solid.

Step 2: Amidation with 4-Methoxyaniline
The acid chloride is dissolved in THF and treated with 4-methoxyaniline (3.28 mmol) at room temperature. After 1 hour, the mixture is quenched with aqueous ammonia (25%, 59.8 mmol) to precipitate the product. Filtration and recrystallization from ethanol yield this compound as a white solid with a reported yield of 80%.

Parameter Value Source
Reaction Temperature Reflux (80–120°C)
Solvent Tetrahydrofuran (THF)
Yield 80%
Melting Point 200–201°C

Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Optimization Strategies and Catalytic Enhancements

Solvent and Catalyst Selection

Polar aprotic solvents like acetone or ethylene glycol dimethyl ether improve reaction homogeneity and rate, particularly in halogen displacement steps. Catalytic iodide (e.g., NaI or KI) enhances reactivity when using chloroacetamide derivatives, with molar ratios up to 50% significantly boosting conversion.

Temperature Control

Exothermic amidation reactions require careful temperature modulation. Maintaining reflux conditions (80–120°C) prevents byproduct formation while ensuring complete acyl chloride conversion. Elevated temperatures (>140°C) risk decomposition, as evidenced by darkening reaction mixtures.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.80 (s, 3H, OCH₃),
  • δ 6.97 (d, J = 12 Hz, 2H, Ar-H),
  • δ 7.85 (d, J = 8 Hz, 3H, Ar-H).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 55.7 (OCH₃),
  • δ 167.9 (C=O).

Mass Spectrometry (MS)

GC-MS analysis confirms the molecular ion peak at m/z 256.30 [M]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₃.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The electron-deficient nitro group complicates electrophilic substitutions, necessitating inert atmospheres and anhydrous conditions to prevent side reactions.

Purification Difficulties

High-polarity byproducts are removed via sequential washes with dilute HCl and sodium bicarbonate, followed by recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer progression, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Method Reference Evidence
N-(4-Methoxyphenyl)-2-methyl-4-nitrobenzamide 4-methoxyphenyl; 2-methyl, 4-nitro on benzoyl N/A (Baseline for comparison) Likely conventional coupling
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy-2-nitrophenyl Crystalline (two molecules/asymmetric unit) Reported by Sripet et al., 2012
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Thiadiazole ring; 4-methoxyphenyl, 4-nitrobenzamide Antifungal activity (100 μg/ml) Coupling with thiadiazole intermediate
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitrobenzamide; 2,2-diphenylethyl amine Eco-friendly mechanosynthesis (ball mill) Mechanochemical synthesis
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl; 2-methoxy, 4-methyl on benzoyl Fluorescence properties (pH-dependent) DCC/HOBt-mediated coupling
Key Observations:
  • Substituent Position : The position of nitro and methoxy groups significantly impacts biological activity and solubility. For example, the thiadiazole derivative in exhibits antifungal activity, likely due to the heterocyclic ring enhancing membrane penetration.
  • Synthetic Methods: Mechanochemical synthesis (e.g., ball milling in ) offers eco-friendly advantages over conventional solvent-based methods.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : The title compound’s analog, 4MNB, forms two molecules per asymmetric unit with hydrogen-bonded networks, likely involving nitro and methoxy groups . Similar compounds (e.g., N-(4-methoxyphenyl)piperazin-ium salts) exhibit di-periodic hydrogen-bonded layers, driven by N–H···O and O–H···O interactions .
  • Conformational Flexibility : Piperazine-containing analogs adopt chair conformations with equatorial methoxyphenyl groups, whereas benzamides like the target compound may exhibit planar benzoyl rings .

Physicochemical Properties

  • Solubility : The nitro group enhances polarity but may reduce aqueous solubility due to hydrophobic interactions. Chloro or bromo substituents (e.g., in ) further modulate solubility.
  • Thermal Stability : Nitro-containing compounds generally exhibit lower thermal stability, though methyl or methoxy groups (e.g., 2-methyl in the target compound) may counteract this by increasing steric hindrance.

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